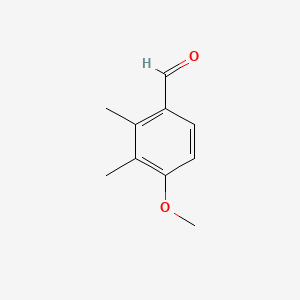

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-on

Übersicht

Beschreibung

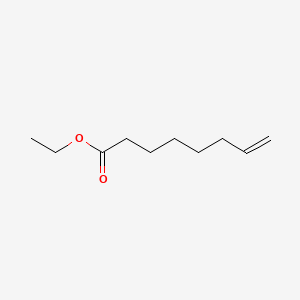

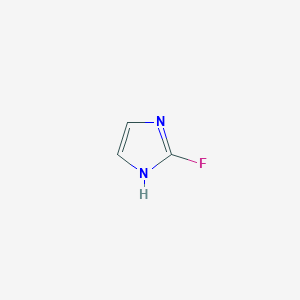

“4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one” is a chemical compound with the molecular formula C11H13NO3 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one” include a molecular weight of 207.226 Da, a density of 1.3±0.1 g/cm3, a boiling point of 362.5±52.0 °C at 760 mmHg, and a flash point of 173.0±30.7 °C .Wissenschaftliche Forschungsanwendungen

Antivirene Anwendungen

Indolderivate haben sich als potenzielle antivirale Wirkstoffe gezeigt. Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatderivate hergestellt und als antivirale Wirkstoffe berichtet .

Entzündungshemmende Anwendungen

Indolderivate besitzen auch entzündungshemmende Eigenschaften . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.

Antikrebs-Anwendungen

Indolderivate wurden auf ihre Antikrebsaktivitäten untersucht . Sie könnten möglicherweise bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden.

Anti-HIV-Anwendungen

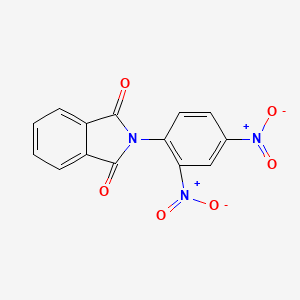

Indolderivate haben sich bei der Behandlung von HIV als vielversprechend erwiesen. Beispielsweise wurden 4-[(1,2-Dihydro-2-oxo-3H-indol-3-yliden)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzolderivate synthetisiert und auf ihre Anti-HIV-Aktivität untersucht .

Antioxidative Anwendungen

Indolderivate haben antioxidative Aktivitäten gezeigt , was sie möglicherweise nützlich im Kampf gegen oxidativen Stress im Körper macht.

Antimikrobielle Anwendungen

Indolderivate haben antimikrobielle Eigenschaften gezeigt , was sie möglicherweise nützlich bei der Behandlung verschiedener bakterieller und Pilzinfektionen macht.

Antituberkulose-Anwendungen

Indolderivate wurden auf ihre Antituberkuloseaktivitäten untersucht , die möglicherweise bei der Behandlung von Tuberkulose eingesetzt werden könnten.

Antidiabetische Anwendungen

Indolderivate haben sich bei der Behandlung von Diabetes als vielversprechend erwiesen . Sie könnten möglicherweise bei der Entwicklung neuer Diabetesbehandlungen eingesetzt werden.

Zukünftige Richtungen

Indole derivatives, including “4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis, characterization, and biological activity evaluation of this compound.

Wirkmechanismus

Target of Action

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The compound’s effects on these pathways lead to downstream effects that contribute to its overall biological activity.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound likely has a wide range of molecular and cellular effects.

Biochemische Analyse

Biochemical Properties

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions .

Cellular Effects

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are often metabolized by cytochrome P450 enzymes, which catalyze their oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, and may bind to plasma proteins, affecting its distribution and accumulation in tissues . The localization and accumulation of 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can be localized to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their effects on cellular processes . The subcellular localization of 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one can impact its interactions with biomolecules and its overall biological activity .

Eigenschaften

IUPAC Name |

4-methoxy-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)9-7(12-10(11)13)5-4-6-8(9)14-3/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMVHQUBMARWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC=C2OC)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)

![Ethyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B1297618.png)